4-Cyclopropyl-1,3-thiazole-2-sulfonamide
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Overview
Description
“4-Cyclopropyl-1,3-thiazole-2-sulfonamide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The cyclopropyl group is attached to the 4th position of the thiazole ring . Thiazoles are known to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Molecular Structure Analysis
The molecular structure of “4-Cyclopropyl-1,3-thiazole-2-sulfonamide” is characterized by a thiazole ring with a cyclopropyl group attached at the 4th position . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Scientific Research Applications
General Information about 4-Cyclopropyl-1,3-thiazole-2-sulfonamide
“4-Cyclopropyl-1,3-thiazole-2-sulfonamide” is a chemical compound with the CAS Number: 2248405-96-9 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Application in Biological Research
Thiazoles, the group of azole heterocycles to which 4-Cyclopropyl-1,3-thiazole-2-sulfonamide belongs, have gained considerable attention because of their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Application in Anticancer Research
Thiazole derivatives have been studied for their anticancer properties . In one study, the synthesized compounds were determined against liver carcinoma cell line HepG2 . However, the specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained were not detailed in the search results.
Application in Vitamin B1 Synthesis
A thiazole ring, which is a part of the “4-Cyclopropyl-1,3-thiazole-2-sulfonamide” structure, is naturally found in Vitamin B1 (thiamine) . Thiamine is a water-soluble vitamin that helps the body release energy from carbohydrates during metabolism. It also aids in the normal functioning of the nervous system by playing a role in the synthesis of neurotransmitters, such as acetylcholine .
Application in Antiviral Research
Thiazole derivatives, including “4-Cyclopropyl-1,3-thiazole-2-sulfonamide”, have been studied for their antiviral properties . However, the specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained were not detailed in the search results.
Application in Antifungal Research
Thiazole derivatives have also been studied for their antifungal properties . For example, Abafungin is an antifungal drug that contains a thiazole ring . However, the specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained were not detailed in the search results.
Application in Antimicrobial Research
Thiazole derivatives, including “4-Cyclopropyl-1,3-thiazole-2-sulfonamide”, have been studied for their antimicrobial properties . For example, Sulfathiazole, an antimicrobial drug, contains a thiazole ring . However, the specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained were not detailed in the search results.
Application in Antitubercular Research
Thiazole derivatives have also been studied for their antitubercular properties . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antitubercular agents . However, the specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained were not detailed in the search results.
Application in Cytotoxic Research
Thiazole derivatives have shown good antiproliferative activity against A549 lung carcinoma cells . However, the specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained were not detailed in the search results.
Future Directions
Thiazole derivatives, including “4-Cyclopropyl-1,3-thiazole-2-sulfonamide”, have potential for further exploration due to their diverse biological activities . Future research could focus on synthesizing new derivatives and evaluating their biological activities, which could lead to the development of new therapeutic agents.
properties
IUPAC Name |
4-cyclopropyl-1,3-thiazole-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S2/c7-12(9,10)6-8-5(3-11-6)4-1-2-4/h3-4H,1-2H2,(H2,7,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCDXCAQXAJTBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-1,3-thiazole-2-sulfonamide |
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